2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)-
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Overview
Description
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)- involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-: Lacks the hydroxy and methoxy groups.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)-: Lacks the chlorine atom.
Uniqueness
The presence of the hydroxy, methoxy, and chlorine substituents in 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)- contributes to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
56492-64-9 |
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Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3 |
InChI Key |
PSHLSUYKYJMBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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